molecular formula C22H23FN4O4S B2991193 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 954694-19-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2991193
CAS No.: 954694-19-0
M. Wt: 458.51
InChI Key: QFGRWEQNBXZWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-fluorobenzyl group. The benzamide moiety is modified at the para position with a sulfonyl group linked to a 3-methylpiperidine ring. This structural design combines lipophilic (fluorobenzyl) and polar (sulfonamide) elements, which may enhance bioavailability and target binding.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-15-3-2-12-27(14-15)32(29,30)19-10-6-17(7-11-19)21(28)24-22-26-25-20(31-22)13-16-4-8-18(23)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGRWEQNBXZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This step often involves the nucleophilic substitution of a suitable precursor with 4-fluorobenzyl halides.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents in the presence of a base.

    Coupling Reactions: The final coupling of the oxadiazole and sulfonyl benzamide moieties is achieved through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring or desulfonylated products.

    Substitution: Substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxadiazole-containing molecules in various chemical reactions.

Biology

Biologically, N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide ():

  • Substituent : Ethyl group at position 5 of oxadiazole.
  • Impact : The ethyl group reduces steric bulk and lipophilicity compared to the 4-fluorobenzyl group in the target compound. This may decrease membrane permeability but improve aqueous solubility.
  • Synthesis : Likely synthesized via similar routes (e.g., cyclization of thiosemicarbazides or hydrazide intermediates), differing in alkylation steps .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidin-1-ylsulfonyl)benzamide (): Substituent: 5-Chlorothiophen-2-yl group at position 4. The chlorine atom may also improve metabolic stability .

N-(5-(3-(Methylsulfonyl)Phenyl)-1,3,4-Oxadiazol-2-yl)-4-(Piperidin-1-ylsulfonyl)Benzamide ():

  • Substituent : 3-(Methylsulfonyl)phenyl group at position 5.
  • Impact : The methylsulfonyl group increases polarity and hydrogen-bonding capacity, which could enhance solubility but reduce blood-brain barrier penetration .

Table 1: Substituent Effects on Oxadiazole Derivatives

Compound (Reference) Oxadiazole Substituent Molecular Weight Key Properties
Target Compound 4-Fluorobenzyl ~469.5* Balanced lipophilicity, potential enhanced binding
N-(5-Ethyl-...) () Ethyl 454.5 Lower steric hindrance, higher solubility
N-[5-(5-Chlorothiophen-...] (6) 5-Chlorothiophen-2-yl 490.6 Electron-withdrawing, aromatic interactions
N-(5-(3-(Methylsulfonyl)...) (7) 3-(Methylsulfonyl)phenyl 490.6 High polarity, improved solubility

*Calculated based on molecular formula.

Variations in the Sulfonamide-Piperidine Moiety

N-(5-(2,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl)-4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzamide (): Piperidine Substitution: 4-Methylpiperidine vs. 3-methylpiperidine in the target compound. The dimethylphenyl group on oxadiazole increases hydrophobicity .

N-(5-Benzylsulfanyl-1,3,4-Oxadiazol-2-yl)-4-Methylbenzenesulfonamide ():

  • Sulfonamide Core : Lacks the piperidine ring, replaced with a simple tosyl (4-methylbenzenesulfonyl) group.
  • Impact : Reduced conformational flexibility and basicity compared to piperidine-containing derivatives, likely diminishing target affinity .

Table 2: Sulfonamide-Piperidine Modifications

Compound (Reference) Sulfonamide Group Piperidine Substitution Key Properties
Target Compound 3-Methylpiperidinyl 3-Methyl Optimal balance of flexibility and hydrophobicity
N-(5-(2,5-Dimethylphenyl)... (8) 4-Methylpiperidinyl 4-Methyl Altered spatial orientation, increased bulk
N-(5-Benzylsulfanyl-...) (5) Tosyl (4-methylbenzene) None Reduced basicity, lower target engagement

Biological Activity

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : A five-membered heterocyclic structure known for diverse biological activities.
  • Fluorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Methylpiperidine sulfonamide : A moiety that can modulate pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions like cancer and infection.
  • Cell Signaling Modulation : It can influence signaling pathways by interacting with receptors or other proteins, affecting cellular responses such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure often exhibit antimicrobial properties. Preliminary studies suggest that this compound may show efficacy against various pathogens, although specific data on this compound is limited.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been documented in several studies. For instance:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bax/Bcl-2 ratio .
CompoundActivityMechanism
SL-01AntitumorInduces apoptosis via caspase activation
TBE-31CytoprotectiveActivates Nrf2-dependent enzymes

Study 1: Antitumor Efficacy

In a study evaluating related oxadiazole compounds, researchers found that certain derivatives exhibited significant antitumor activity in xenograft models. For example, compounds similar to this compound demonstrated the ability to inhibit tumor growth without causing significant toxicity to the host .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives. While specific results for this compound were not detailed, the study highlighted the general trend that many oxadiazole-containing compounds possess notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.